molecular formula C23H18ClN3O2S B2527225 N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide CAS No. 443354-17-4

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide

Cat. No.: B2527225
CAS No.: 443354-17-4
M. Wt: 435.93
InChI Key: YKPQLRFFEHTZHF-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a chlorophenyl group, and a phenylacetamide moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl and phenylacetamide groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce new substituents into the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different core structures.

    Phenylacetamide Derivatives: Compounds with phenylacetamide moieties but different core structures.

Uniqueness

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-2-phenylacetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the chlorophenyl and phenylacetamide groups, along with the quinazolinone core, gives it distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-12-10-17(11-13-18)15-30-23-25-20-9-5-4-8-19(20)22(29)27(23)26-21(28)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQLRFFEHTZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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